molecular formula C24H27NO6 B11151590 4-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}butanoic acid

4-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}butanoic acid

Cat. No.: B11151590
M. Wt: 425.5 g/mol
InChI Key: WJTGLXBJEVWCPV-UHFFFAOYSA-N
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Description

4-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}butanoic acid is a complex organic compound with a unique structure It features a benzofurochromen core, which is a fused ring system, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}butanoic acid typically involves multiple steps

    Synthesis of Benzofurochromen Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofurochromen structure.

    Introduction of Propanoyl Group: The propanoyl group can be introduced via acylation reactions using reagents such as propanoyl chloride in the presence of a base like pyridine.

    Attachment of Butanoic Acid Moiety: The final step involves the coupling of the butanoic acid moiety to the intermediate compound, which can be achieved using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}butanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,11-Dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)propanoic acid
  • 2,7-Dimethyl-5-oxo-4,17-dioxatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16)-pentaen-6-yl}propanoic acid

Uniqueness

4-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}butanoic acid is unique due to its specific structure, which combines a benzofurochromen core with a butanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

4-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)propanoylamino]butanoic acid

InChI

InChI=1S/C24H27NO6/c1-13-15(9-10-20(26)25-11-5-8-21(27)28)24(29)31-22-14(2)23-18(12-17(13)22)16-6-3-4-7-19(16)30-23/h12H,3-11H2,1-2H3,(H,25,26)(H,27,28)

InChI Key

WJTGLXBJEVWCPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C4=C(O3)CCCC4)C)CCC(=O)NCCCC(=O)O

Origin of Product

United States

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